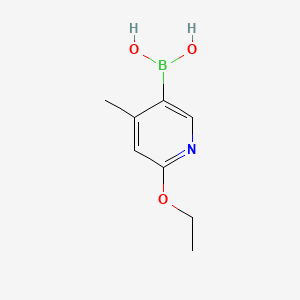

(6-Ethoxy-4-methylpyridin-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(6-ethoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAACOMLXVNTIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681858 | |

| Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-37-9 | |

| Record name | (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

An In-Depth Technical Guide to (6-Ethoxy-4-methylpyridin-3-yl)boronic acid: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the synthesis of complex bioactive molecules. The narrative is grounded in established chemical principles, providing not just protocols, but the causal reasoning behind the methodological choices.

Boronic acids and their derivatives have transitioned from niche reagents to indispensable tools in the pharmaceutical industry.[1][2] Their unique electronic structure, stability, low toxicity, and versatile reactivity make them ideal for modern synthetic chemistry.[1] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with biological nucleophiles like serine and threonine residues in enzyme active sites.[3][4] This property is the cornerstone of the success of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®), which revolutionized the treatment of multiple myeloma.[3][5]

Beyond direct bioactivity, the paramount role of boronic acids is as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forges carbon-carbon bonds with exceptional reliability and functional group tolerance, enabling the construction of complex molecular architectures, particularly the biaryl and heteroaryl scaffolds prevalent in many drug candidates.[6] The subject of this guide, this compound, combines the versatile boronic acid moiety with a substituted pyridine ring—a privileged heterocycle in medicinal chemistry—making it a highly valuable building block for exploring new chemical space.

Core Compound Profile: this compound

The precise arrangement of the ethoxy, methyl, and boronic acid groups on the pyridine core dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions.

Structural and Physicochemical Properties

Quantitative experimental data such as melting point and spectral characteristics for this specific compound are not widely reported in peer-reviewed literature. The data presented below is a combination of confirmed information from chemical suppliers and calculated values.

| Property | Value | Source(s) |

| CAS Number | 1256355-37-9 | [7][8] |

| Molecular Formula | C₈H₁₂BNO₃ | [7][8] |

| Molecular Weight | 181.00 g/mol | [7][8] |

| Appearance | White to off-white solid (Expected) | General observation for similar compounds |

| SMILES | CC1=C(C=NC(OCC)=C1)B(O)O | [9] |

| InChI Key | UOAWUEZHOQVXBO-UHFFFAOYSA-N | Inferred from structure |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [9] |

Note: Purity is typically reported as ≥95% by commercial suppliers.

Synthesis Pathway: A Representative Protocol

The synthesis of substituted pyridyl boronic acids is most reliably achieved through the borylation of a corresponding halo-pyridine intermediate. The following protocol is a representative method based on the well-established lithiation-borylation reaction platform, which is a common and effective strategy for this class of compounds.[10] The key steps involve a halogen-metal exchange at low temperature, followed by trapping the resulting organolithium species with a borate ester.

Logical Workflow for Synthesis

The synthesis logically begins with a stable, commercially available precursor, which is functionalized to install the necessary halogen "handle" for the critical borylation step.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is representative of the synthesis of analogous pyridyl boronic acids. It should be performed by trained chemists with appropriate safety precautions.

Part 1: Synthesis of 3-Bromo-6-ethoxy-4-methylpyridine (Precursor)

Part 2: Lithiation-Borylation to form this compound

-

Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-6-ethoxy-4-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The rate of addition is critical to avoid side reactions. Stir the resulting mixture at -78 °C for 1 hour. Causality: The bromine-lithium exchange is much faster than the reaction between n-butyllithium and the borate ester, allowing for the in situ generation of the 3-lithiopyridine intermediate.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

-

Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid. It can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by recrystallization to yield the final product.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its dual functionality: the reactive boronic acid group and the drug-like pyridine scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the synthesis of 3,6-disubstituted-4-methylpyridines. These structures are valuable in constructing libraries of potential kinase inhibitors, GPCR modulators, and other targeted therapies.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).[2]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][11]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Representative Suzuki-Miyaura Protocol

-

Reagents: To a reaction vial, add this compound (1.2 equiv), the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture with stirring (e.g., at 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Potential Biological Applications: Efflux Pump Inhibition

While direct biological data for the title compound is limited, research on structurally similar molecules provides a strong rationale for its potential applications. A significant area of interest is in combating antibiotic resistance. Studies have identified 6-(aryl)alkoxypyridine-3-boronic acids as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a major mechanism by which the bacterium expels antibiotics, leading to resistance. By inhibiting the pump, these compounds can restore the efficacy of existing antibiotics like ciprofloxacin. The (6-Ethoxy-4-methylpyridin-3-yl) moiety represents a core scaffold that can be elaborated via Suzuki coupling to generate a library of analogues for testing as efflux pump inhibitors or for other therapeutic targets.

Safety and Handling

As a boronic acid derivative, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration or freezing (-20°C) is recommended.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block that merges the synthetic versatility of the boronic acid group with the privileged pyridine scaffold. While specific, published applications are still emerging, its structural features and the proven utility of its analogues make it a compound of high interest for medicinal chemists. Its primary value lies in its role as a robust partner in Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to novel, complex heterocyclic molecules. As the drive to discover new therapeutics continues, the intelligent application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

- 1. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-吡啶基硼酸甲基亚氨基二乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP3164406B1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to (6-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS Number: 1256355-37-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridinylboronic Acids in Modern Drug Discovery

Pyridinylboronic acids represent a pivotal class of reagents in contemporary medicinal chemistry. Their utility as versatile building blocks, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex biaryl and heteroaryl structures that form the core of numerous therapeutic agents. The strategic incorporation of the pyridine motif can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and target engagement, by introducing a polar, basic nitrogen atom capable of forming key hydrogen bonds.

This guide focuses on a specific, yet highly valuable, member of this family: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid. The unique substitution pattern of this molecule—an ethoxy group at the 6-position and a methyl group at the 4-position—offers medicinal chemists a nuanced tool for scaffold decoration. These substituents can modulate the electronic properties of the pyridine ring and provide steric handles to fine-tune interactions with biological targets. Understanding the physicochemical properties and reactivity of this reagent is paramount for its effective deployment in drug discovery programs.

Chemical Identity and Core Physicochemical Properties

This compound is a stable, solid organoboron compound. Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1256355-37-9 | Internal Database |

| IUPAC Name | This compound | Internal Database |

| Molecular Formula | C₈H₁₂BNO₃ | [1] |

| Molecular Weight | 181.00 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined. Estimated based on the analog 6-Ethoxy-3-pyridinylboronic acid (116-122 °C). | |

| Boiling Point | Not determined (decomposes) | General knowledge |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water and non-polar organic solvents (predicted). | General knowledge |

| pKa | Not experimentally determined. Aryl boronic acids typically have pKa values in the range of 8-10, influenced by substituents.[2] | [2] |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the methyl group singlet. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, with the carbon attached to the boron atom often showing a broader signal. Resonances for the ethoxy and methyl carbons will also be present in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or other soft ionization techniques would be suitable for determining the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 182.09.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A typical mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Synthesis and Reaction Mechanisms

The synthesis of pyridinylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized pyridine ring. A common and effective strategy is the halogen-metal exchange of a halopyridine followed by quenching with a borate ester.

Generalized Synthetic Workflow

The synthesis of this compound can be envisioned to start from a suitable dihalopyridine precursor.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for the synthesis of similar pyridinylboronic acids.[3] Caution: This reaction should be performed by trained chemists under an inert atmosphere using appropriate personal protective equipment.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-6-ethoxy-4-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecules in drug discovery programs. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate).

Caption: The Suzuki-Miyaura cross-coupling reaction.

The ethoxy and methyl substituents on the pyridine ring can influence the reactivity and selectivity of the coupling reaction and provide points for further molecular recognition at the target binding site. The versatility of this reaction allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

While specific biological data for this compound is not widely published, the structural motifs it helps create are prevalent in compounds targeting a wide range of diseases. Boronic acids themselves are known to act as reversible covalent inhibitors of serine proteases, and this functionality has been exploited in the development of drugs for cancer and infectious diseases.[4] The pyridine moiety is a common feature in kinase inhibitors, GPCR ligands, and other classes of therapeutic agents.

Handling, Storage, and Safety

This compound should be handled with care in a well-ventilated laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.

-

Safety: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

References

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 244. [Link]

-

Li, W., et al. (2000). A Revised Procedure for the Preparation of 3-Pyridylboronic Acid. Organic Syntheses, 77, 225. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of 3-Pyridylboronic Acid: Applications in Synthesis. [Link]

- Hall, D. G. (Ed.). (2011).

-

Cammidge, A. N., et al. (2010). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 15(4), 2530-2569. [Link]

- Springsteen, G., & Wang, B. (2002).

-

PubChem. 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. [Link]

Sources

- 1. 2-Ethoxy-6-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters | Semantic Scholar [semanticscholar.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]

Introduction: The Strategic Importance of Pyridinylboronic Acids

An In-Depth Technical Guide to the Physical Properties of 6-Ethoxy-4-methyl-3-pyridinylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids are a cornerstone class of reagents in modern synthetic and medicinal chemistry. Their utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][2] This reaction's versatility and functional group tolerance have made it indispensable for synthesizing complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4]

This guide focuses on the physical properties of a specific, functionalized member of this class: 6-ethoxy-4-methyl-3-pyridinylboronic acid . Understanding these properties is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring analytical accuracy, and maintaining long-term sample integrity. As direct experimental data for this precise isomer is not extensively published, this document synthesizes information from closely related structural analogues and established principles for boronic acid chemistry to provide a robust and practical framework for researchers.

Chemical Identity and Structural Elucidation

The fundamental identity of a chemical reagent dictates its behavior. The structure of 6-ethoxy-4-methyl-3-pyridinylboronic acid combines a pyridine core, essential for its electronic properties and biological interactions, with an ethoxy group, a methyl group, and the reactive boronic acid moiety.

Figure 1: Chemical Structure of 6-ethoxy-4-methyl-3-pyridinylboronic acid.

Core Physicochemical Properties

The physical properties of a reagent are critical for its practical application, from weighing and dissolution to purification of the final product. The data below is compiled based on calculations and information from structurally similar compounds, such as 6-ethoxy-3-pyridinylboronic acid (CAS 612845-44-0) and (4-ethoxy-6-methylpyridin-3-yl)boronic acid (CAS 1704074-04-3).[3][5]

| Property | Value / Description | Significance for the Researcher |

| Molecular Formula | C₈H₁₂BNO₃ | Essential for calculating molar quantities and for mass spectrometry. |

| Molecular Weight | 181.00 g/mol [6] | Foundational for all stoichiometric calculations in reaction planning. |

| Appearance | White to off-white solid/powder.[3] | A visual check for purity; significant deviation in color may indicate contamination or degradation. |

| Melting Point | Expected range: 115-125 °C. | Often reflects dehydration or decomposition rather than a true melt for boronic acids.[7] It is an unreliable indicator of purity. |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, DMF, Acetonitrile).[3][4] | Crucial for selecting appropriate solvent systems for Suzuki-Miyaura coupling and other reactions. |

| Storage Temperature | Recommended: 2-8°C.[5] | Low temperature storage minimizes degradation pathways, particularly dehydration. |

Analytical Characterization: A Validating System

Accurate characterization of boronic acids requires specific analytical considerations due to their propensity to form cyclic anhydrides (boroxines) upon dehydration, especially under thermal stress.[7][8] The following protocols are designed to provide reliable data while mitigating these challenges.

Figure 2: A self-validating workflow for boronic acid characterization.

Protocol: UPLC-MS for Purity Assessment and Mass Verification

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the premier method for analyzing boronic acids. Its speed and sensitivity are ideal, but the key is using optimized MS parameters to prevent misleading data from in-source degradation.[8][9]

Expert Rationale: The primary challenge in MS analysis of boronic acids is their thermal instability, leading to dehydration and the formation of boroxines, which complicates mass spectra.[7][8] This protocol uses a lower cone voltage to minimize this in-source fragmentation, ensuring the observed parent ion [M+H]⁺ accurately reflects the monomeric boronic acid.[8] The use of a C18 column and a standard mobile phase system provides robust separation for a wide range of boronic acids.[9]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the boronic acid in acetonitrile. Dilute as necessary for analysis (target concentration ~1-10 µg/mL).

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Key Parameter - Cone Voltage: 20-25 V.[8] This is critical to minimize boroxine formation.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Confirm the presence of the expected parent ion for C₈H₁₂BNO₃, [M+H]⁺ at m/z 182.0.

-

Observe the characteristic boron isotopic pattern (¹⁰B at ~20%, ¹¹B at ~80%).[7]

-

Integrate the UV chromatogram (e.g., at 254 nm) to determine purity.

-

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

-

¹H NMR (in DMSO-d₆): Expect to observe distinct signals for the aromatic proton on the pyridine ring, a quartet and triplet for the ethoxy group protons, a singlet for the methyl group protons, and a characteristic broad singlet for the two protons of the boronic acid B(OH)₂ group. This broad signal will disappear upon D₂O exchange.

-

¹¹B NMR: This technique is highly informative for boron-containing compounds. A single peak in the range of δ 28-34 ppm is characteristic of a trigonal planar arylboronic acid, confirming the state of the boron center.[10]

-

¹³C NMR: Will show the expected eight distinct carbon signals corresponding to the structure.

Stability, Handling, and Storage: Preserving Reagent Integrity

The physical properties of 6-ethoxy-4-methyl-3-pyridinylboronic acid dictate stringent handling and storage requirements to ensure its reactivity and purity are maintained over time.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C.[3][5] Refrigeration slows the rate of potential decomposition and dehydration. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: As with many boronic acids, this compound may cause skin and eye irritation.[11] Standard personal protective equipment (gloves, safety glasses) should be worn. Handle in a well-ventilated area or fume hood to avoid inhaling the powder.[11]

-

Primary Instability Pathway: The most common degradation pathway for boronic acids is intermolecular dehydration to form the corresponding cyclic anhydride, known as a boroxine.[7] This process is often reversible upon exposure to water but can complicate weighing and stoichiometry if not accounted for. Storing the compound in a desiccator, even when refrigerated, is a best practice.

Application Context: The Suzuki-Miyaura Catalytic Cycle

The physical properties discussed—particularly solubility in organic solvents and stability under controlled conditions—are paramount for the successful application of 6-ethoxy-4-methyl-3-pyridinylboronic acid in its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions.[3][4]

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, "R²-B(OH)₂" represents the pyridinylboronic acid. The reaction's success hinges on the boronic acid's ability to dissolve in the reaction solvent and participate in the crucial transmetalation step, where its organic moiety (R²) is transferred to the palladium catalyst.

Conclusion

6-Ethoxy-4-methyl-3-pyridinylboronic acid is a valuable, highly functionalized building block for synthetic chemistry. While its specific physical data requires careful inference from related analogues, a clear picture emerges: it is a solid, moderately stable compound whose utility is unlocked through careful handling and precise analytical characterization. By employing the validated protocols for UPLC-MS and NMR, and adhering to recommended storage conditions, researchers can confidently utilize this reagent to its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods (RSC Publishing).

- 6-Ethoxy-3-pyridinylboronic acid (CAS 612845-44-0). (n.d.). Sigma-Aldrich.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).

- Analytical Methods. (2013). The Royal Society of Chemistry.

- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019).

- 6-Ethoxy-3-pyridinylboronic acid. (n.d.). Chem-Impex.

- Pyridine-4-boronic acid (CAS 1692-15-5) wiki. (n.d.). Guidechem.

- Tautomeric equilibria and binding selectivity of pyridineboronic acids. (n.d.). The Royal Society of Chemistry.

- 4-Pyridinylboronic acid 90% (CAS 1692-15-5). (n.d.). Sigma-Aldrich.

- (4-ethoxy-6-methylpyridin-3-yl)boronic acid (CAS 1704074-04-3). (n.d.). ChemShuttle.

- (5-Ethoxy-4-methyl-3-pyridinyl)boronic acid. (n.d.). PubChem.

- 6-Ethoxypyridine-3-boronic acid (CAS 612845-44-0). (n.d.). CymitQuimica.

- SAFETY DATA SHEET - Pyridine-3-boronic acid. (2025). Thermo Fisher Scientific.

- 6-Methoxy-3-pyridinylboronic acid (CAS 163105-89-3). (n.d.). Sigma-Aldrich.

- Boronic acid, B-(4-methyl-3-pyridinyl)- (CAS 148546-82-1). (n.d.). CymitQuimica.

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025).

- Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). Arkivoc.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).

- SAFETY DATA SHEET - Pyridine-4-boronic acid hydr

- SAFETY DATA SHEET - 4-Methylphenylboronic Acid. (n.d.). TCI Chemicals.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Applications of Suzuki Coupling Reaction. (2023). BOC Sciences.

- 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure.

- SAFETY DATA SHEET - Pyridine-3-boronic acid. (2021). Fisher Scientific.

- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.

- 3-Pyridinylboronic acid >= 95.0% (CAS 1692-25-7). (n.d.). Sigma-Aldrich.

- 4-Pyridineboronic Acid (CAS 1692-15-5). (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Pyridine-4-boronic acid. (2023). Fisher Scientific.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Methylboronic acid 97% (CAS 13061-96-6). (n.d.). Sigma-Aldrich.

- 6-Methyl-2-pyridinylboronic acid MIDA ester (CAS 1227700-42-6). (n.d.). Sigma-Aldrich.

- ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a mixture... (n.d.).

- Phenylboronic acid (CAS 98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Pyridylboronic acid (CAS 1692-25-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester (CAS 1046832-21-6) 1H NMR. (n.d.). ChemicalBook.

- Pyridine boronic acids d

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 612845-44-0: 6-Ethoxypyridine-3-boronic acid [cymitquimica.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. (5-Ethoxy-4-methyl-3-pyridinyl)boronic acid | C8H12BNO3 | CID 169292025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to (6-Ethoxy-4-methylpyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Among the vast armamentarium of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] Central to this transformative reaction is the boronic acid moiety, a versatile functional group that has unlocked unprecedented avenues in drug design and development.[3][4] This guide focuses on a particularly valuable building block: (6-Ethoxy-4-methylpyridin-3-yl)boronic acid. Its unique electronic and structural features make it a sought-after intermediate in the synthesis of complex heterocyclic scaffolds, which are prevalent in a wide range of biologically active compounds. This document serves as a comprehensive technical resource, providing in-depth information on its chemical properties, synthesis, safe handling, and strategic application in drug discovery programs.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂BNO₃ | [5] |

| Molecular Weight | 181.00 g/mol | [5] |

| Appearance | Typically a solid | [5] |

| CAS Number | 1256355-37-9 | [N/A] |

| Canonical SMILES | CCOC1=NC(C)=CC=C1B(O)O | [5] |

| InChI Key | UOAWUEZHOQVXBO-UHFFFAOYSA-N | [5] |

Note: Physical properties such as melting point and solubility can vary depending on the purity and crystalline form of the material.

Synthesis and Purification: A Practical Approach

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the borylation of a corresponding halo-pyridine precursor. This is a widely adopted and effective strategy for the preparation of a diverse range of aryl and heteroaryl boronic acids.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common practices for the synthesis of pyridinylboronic acids via a halogen-metal exchange followed by borylation. Note: This procedure should be performed by trained chemists under an inert atmosphere and with appropriate personal protective equipment.

Step 1: Halogen-Metal Exchange

-

To a solution of 3-bromo-6-ethoxy-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Borylation

-

To the reaction mixture from Step 1, add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Strategies

Purification of the crude boronic acid is critical to ensure successful downstream applications. Several methods can be employed:

-

Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent system is crucial and may require some experimentation.

-

Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, allowing for extraction into an aqueous layer and separation from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

-

Chromatography: While sometimes challenging due to the polarity and potential for decomposition on silica gel, flash column chromatography can be effective. Using a deactivated silica gel or a gradient elution system can improve outcomes.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction is instrumental in constructing biaryl and heteroaryl linkages, which are common motifs in pharmacologically active molecules.[5][8]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with this compound

The following is a general protocol for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The incorporation of the 6-ethoxypyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Boronic acids, in general, are seeing increasing use in medicinal chemistry, with several FDA-approved drugs containing this functional group.[9][10] While specific examples detailing the use of this compound in the synthesis of named clinical candidates are proprietary and often found within patent literature, its structural motifs are present in molecules targeting a range of therapeutic areas.

The ethoxy group can enhance metabolic stability and modulate lipophilicity, while the pyridine ring can engage in crucial hydrogen bonding interactions with biological targets. The methyl group provides a point for steric interaction and can influence the overall conformation of the molecule.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are essential when handling this compound and related compounds.

Hazard Identification

Based on safety data sheets for analogous pyridine boronic acids, the following hazards may be associated with this compound:

-

Serious Eye Irritation: May cause serious eye irritation.[1][11]

-

Respiratory Irritation: May cause respiratory irritation.[11][12]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][9]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[9]

-

Hygiene: Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

For long-term storage, refrigeration may be recommended.

-

Some boronic acids are sensitive to air and moisture, so storage under an inert atmosphere may be beneficial.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a powerful tool to access novel chemical space. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for its successful application in the development of the next generation of therapeutics.

References

- ECHEMI.

- Apollo Scientific.

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.

-

Silva, F. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020, 25(18), 4323. [Link]

- Fisher Scientific.

- Myers, A. G. The Suzuki Reaction. Harvard University.

- Al-Zoubi, R. M., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022, 27(21), 7563.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Bock, M. J., & Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 2024, 89(23), 16195-16202. [Link]

- Google Patents. Boronic acid derivatives and therapeutic uses thereof. EP3164406B1.

-

Silva, F. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 2020. [Link]

- Google Patents.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.

- UT Southwestern Medical Center.

- Google Patents. Formulation of boronic acid compounds. EP2251344B1.

- Google Patents. Pharmaceutical compositions comprising boronic acid compounds. US10293048B2.

- MDPI.

- The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.

- ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. 2025.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. rsc.org [rsc.org]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Decomposition of Pyridylboronic Acids

For researchers, medicinal chemists, and process development scientists, pyridylboronic acids are indispensable reagents in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds via the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials, making efficient and reliable methods for its incorporation a critical focus of contemporary research.[3][4] However, the utility of pyridylboronic acids is often hampered by their inherent instability, which can lead to diminished reaction yields, the formation of difficult-to-remove byproducts, and challenges in purification.[5]

This technical guide provides a comprehensive overview of the factors governing the stability and decomposition of pyridylboronic acids. Drawing upon mechanistic insights and field-proven strategies, we will explore the primary degradation pathways, effective stabilization techniques, and robust analytical methods for monitoring these critical reagents. Our aim is to equip scientists with the knowledge to anticipate, mitigate, and control the challenges associated with the handling and application of pyridylboronic acids in drug discovery and development.

The Dichotomy of Pyridylboronic Acid Stability: A Tale of Isomers

A crucial aspect to grasp is that not all pyridylboronic acids are created equal in terms of stability. The position of the boronic acid group on the pyridine ring dramatically influences its susceptibility to degradation.

-

2-Pyridylboronic Acids: The Notoriously Unstable Isomer The 2-pyridyl isomer is exceptionally prone to decomposition, a characteristic that has been a long-standing challenge in cross-coupling chemistry.[3][4][5] This instability stems from the proximate nitrogen atom, which facilitates unique decomposition pathways not observed in other arylboronic acids.[5]

-

3- and 4-Pyridylboronic Acids: Relatively Robust Counterparts In stark contrast, 3- and 4-pyridylboronic acids exhibit significantly greater stability.[6][7][8][9][10] Their decomposition rates are substantially slower, making them more user-friendly reagents in synthesis. For instance, under conditions where 2-pyridylboronic acid decomposes rapidly, the 3- and 4-pyridyl isomers can remain stable for extended periods, even at elevated temperatures.[6][7][8][9][10]

This striking difference in stability underscores the importance of understanding the underlying decomposition mechanisms to effectively utilize each isomer.

Major Decomposition Pathways

Two primary pathways contribute to the degradation of pyridylboronic acids: protodeboronation and oxidation.

Protodeboronation: The Predominant Challenge

Protodeboronation is the undesired cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[5] This reaction consumes the active coupling partner, leading to reduced product yields and the formation of a simple pyridine byproduct that can complicate downstream purification.[5]

The Unique Mechanism of 2-Pyridylboronic Acid Protodeboronation:

Unlike many arylboronic acids that undergo protodeboronation most rapidly at high pH, 2-pyridylboronic acid exhibits a peculiar pH-dependent stability profile. Its decomposition is fastest at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[5] This zwitterion can undergo a rapid, unimolecular fragmentation of the C-B bond.[5] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive species, thereby slowing the rate of protodeboronation.[5]

Diagram: pH-Dependent Stability of 2-Pyridylboronic Acid

Caption: Logical relationship between pH, intermediate species, and reaction outcome for 2-pyridylboronic acid.

Factors Influencing Protodeboronation:

| Factor | Impact on Protodeboronation Rate | Rationale |

| pH | Critical determinant, especially for the 2-isomer (maximum rate at neutral pH)[5] | Controls the speciation of the boronic acid, favoring the highly reactive zwitterionic intermediate at neutral pH for the 2-isomer.[5] |

| Temperature | Increased temperature generally accelerates decomposition. | Provides the necessary activation energy for the C-B bond cleavage. |

| Solvent | Protic solvents, particularly water, can facilitate protodeboronation.[11] | Water can act as a proton source for the C-B bond cleavage. |

| Base | The choice and concentration of base can influence the reaction pH and thus the rate of decomposition.[5] | Affects the equilibrium between the boronic acid, boronate, and zwitterionic species. |

Oxidation

Oxidative degradation of the boronic acid moiety to the corresponding alcohol (phenol in the case of arylboronic acids) is another significant decomposition pathway, especially under physiological conditions or in the presence of oxidizing agents.[12][13][14][15] This process involves the cleavage of the C-B bond and the formation of a C-O bond.[12] Studies on peptide boronic acids have shown that the initial major degradation can be oxidative in nature.[12]

Strategies to enhance oxidative stability often focus on modulating the electronic properties of the boron atom. Diminishing the electron density on boron can increase resistance to oxidation.[13][14][15]

Field-Proven Stabilization Strategies

Given the inherent instability of certain pyridylboronic acids, several strategies have been developed to enhance their shelf-life and performance in chemical reactions.

The "Slow Release" Strategy: MIDA Boronates

A highly effective approach to circumvent the instability of 2-pyridylboronic acids is the use of N-methyliminodiacetic acid (MIDA) boronates.[3][11] These are air-stable, crystalline solids that can be stored for extended periods without significant decomposition.[3][16]

In a Suzuki-Miyaura coupling reaction, the MIDA boronate undergoes slow hydrolysis under the reaction conditions to gradually release the active boronic acid.[3][11] This "slow release" mechanism maintains a low steady-state concentration of the unstable boronic acid, ensuring that it is consumed by the catalytic cycle faster than it can decompose.[3][11]

Diagram: The MIDA Boronate "Slow Release" Strategy

Caption: Workflow illustrating the in situ generation and consumption of unstable boronic acid from a stable MIDA boronate precursor.

Use of Alternative Boron Species

To improve stability, various derivatives of pyridylboronic acids have been developed, including:

-

Pinacol Esters: These are often more stable than the corresponding boronic acids.

-

N-phenyldiethanolamine (PDEA) Boronates: These are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable for prolonged storage.[17]

Additives for Stabilization

The addition of certain salts can have a stabilizing or, in some cases, accelerating effect on decomposition, depending on the specific heteroarylboronic acid. For 2-pyridylboronic acids, copper(I) salts have been reported to act as stabilizing agents, likely through the formation of a more stable intermediate.[9][11]

Anhydrous or Low-Water Conditions

Since water is a reactant in the protodeboronation pathway, minimizing its presence by using anhydrous solvents can effectively slow down the degradation of pyridylboronic acids.[11]

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the consistent performance of pyridylboronic acids, the following handling and storage practices are recommended:

-

Storage: Store in a cool, dry, and well-ventilated place.[1][18] The container should be tightly closed to prevent moisture ingress.[1][18] For particularly unstable isomers like 2-pyridylboronic acid, storage at low temperatures (e.g., -20°C) is advisable.

-

Handling: Handle in a well-ventilated area, and avoid the formation of dust.[18] Use appropriate personal protective equipment, including eye protection and gloves.[18]

Analytical Monitoring of Decomposition

Robust analytical methods are essential for assessing the purity of starting materials, monitoring reaction progress, and identifying degradation products.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common and effective techniques for separating and quantifying pyridylboronic acids and their degradation products.[19][20] A stability-indicating HPLC method is crucial to ensure that all degradants are separated from the parent compound.[19] A significant challenge in reversed-phase HPLC is the potential for on-column degradation.[19] To mitigate this, faster analysis times, the use of aprotic diluents, and end-capped columns are recommended.[19]

-

UPLC-Mass Spectrometry (UPLC-MS): This hyphenated technique offers higher resolution and sensitivity, and is invaluable for the identification and structural elucidation of degradation products.[19][20]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for confirming the structure of the parent molecule and its degradants.[19] ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[19]

Experimental Protocol: Monitoring Pyridylboronic Acid Decomposition by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method.

-

Column Selection:

-

Start with a C18 reversed-phase column with end-capping to minimize interactions with free silanols. An XSelect Premier HSS T3 Column has been shown to be effective for separating various boronic acids.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

The use of an acidic modifier can help to suppress the ionization of silanol groups on the stationary phase and improve peak shape.

-

-

Sample Preparation:

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (or a wavelength appropriate for the specific pyridylboronic acid).

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B (linear gradient)

-

8-9 min: 95% B (hold)

-

9-9.1 min: 95% to 5% B (linear gradient)

-

9.1-11 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Monitor the peak area of the parent pyridylboronic acid over time under various stress conditions (e.g., elevated temperature, different pH values) to determine the rate of degradation.

-

Identify and quantify any degradation products that are formed.

-

Conclusion

Pyridylboronic acids are powerful reagents in synthetic chemistry, but their successful application hinges on a thorough understanding of their stability and decomposition pathways. The pronounced instability of the 2-pyridyl isomer, driven by a unique pH-dependent protodeboronation mechanism, stands in contrast to the greater robustness of its 3- and 4-pyridyl counterparts. By employing stabilization strategies such as the use of MIDA boronates, controlling reaction parameters like pH and water content, and implementing rigorous handling and storage protocols, researchers can effectively mitigate the challenges associated with these valuable building blocks. Furthermore, the use of appropriate analytical techniques is paramount for ensuring the quality of starting materials and for monitoring the course of reactions involving these sensitive compounds. Armed with this knowledge, scientists in drug discovery and development can more confidently and efficiently harness the synthetic potential of pyridylboronic acids to construct the next generation of innovative molecules.

References

-

Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available from: [Link]

-

Exploring 3-Pyridylboronic Acid: Properties and Applications. Available from: [Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available from: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. Available from: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation - ACS Figshare. Available from: [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. Available from: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed. Available from: [Link]

-

A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available from: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available from: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available from: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available from: [Link]

-

Water‐stable 2‐pyridylation reagents. [a] Prepared from 2‐pyridyl... - ResearchGate. Available from: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. Available from: [Link]

-

Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters - Semantic Scholar. Available from: [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. Available from: [Link]

-

Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids | ACS Catalysis - ACS Publications. Available from: [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

-

The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. Available from: [Link]

-

| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available from: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf - NIH. Available from: [Link]

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC - NIH. Available from: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available from: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available from: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available from: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Available from: [Link]

-

3-Pyridylboronic Acid: A Key Component for Advanced Pharmaceutical Intermediates. Available from: [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Harnessing the Suzuki-Miyaura Coupling with Heteroarylboronic Acids: A Guide to Modern Cross-Coupling Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, a distinction underscored by its receipt of the 2010 Nobel Prize in Chemistry.[1] For professionals in drug discovery and development, this palladium-catalyzed reaction is not merely an academic curiosity but the most frequently employed C-C bond-forming reaction for constructing complex molecular architectures.[2] Its power lies in its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[2][3]

Heterocyclic moieties are cornerstones of modern pharmaceuticals; a 2020 analysis revealed that 88% of small-molecule drugs approved by the FDA between 2015 and June 2020 contained at least one N-heterocyclic subunit.[2] Consequently, the ability to efficiently couple heteroaryl fragments is of paramount importance. This guide provides a deep dive into the nuances of using heteroarylboronic acids in Suzuki-Miyaura couplings, moving beyond simple protocols to explain the fundamental principles that govern success and failure in this critical transformation. We will explore the catalytic cycle, deconstruct the roles of key reagents, and address the specific challenges—namely protodeboronation and catalyst deactivation—that are intrinsic to heteroaryl substrates.

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a sequence of three key events that shuttle a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1]

-

Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) species inserting into the carbon-halide (or pseudohalide) bond of the electrophile (Ar¹-X). This forms a square-planar Pd(II) complex. The rate of this step is influenced by the electrophile, with reactivity generally following the order I > OTf > Br >> Cl.[1]

-

Transmetalation : This is often the rate-determining step and is the most complex phase of the cycle. The organoboron species (Ar²-B(OH)₂) does not react directly with the Pd(II) complex. First, a base activates the boronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyboronate [Ar²-B(OH)₃]⁻.[4][5] This activated boron species then transfers its organic group (Ar²) to the palladium center, displacing the halide or other ligand. The precise mechanism of this transfer is still debated, but the "boronate pathway" is the most widely accepted model.[4]

-

Reductive Elimination : The two organic partners (Ar¹ and Ar²), now bound to the same palladium center, couple to form the new C-C bond (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1]

The Alchemist's Bench: Deconstructing the Core Components

Success in Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent. For heteroaryl substrates, this choice is particularly critical.

Palladium Precatalysts: The Key to Rapid Activation

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are functional, modern protocols increasingly rely on well-defined precatalysts . These are stable Pd(II) complexes, often incorporating the desired phosphine ligand, that are designed to generate the active Pd(0) species rapidly and quantitatively under the reaction conditions.[6][7]

The advantage of a precatalyst is kinetic. For heteroarylboronic acids prone to rapid decomposition, a slow-to-activate catalyst system can result in the majority of the boronic acid being destroyed before it has a chance to couple.[7][8] Precatalysts, such as the widely used Buchwald G3 and G4 systems, ensure that a high concentration of the active catalyst is available immediately, promoting the desired cross-coupling to outcompete the protodeboronation side reaction.[7]

Ligands: The Architect of Reactivity

The ligand is arguably the most important variable in a challenging cross-coupling reaction. It modulates the stability and reactivity of the palladium center. For heteroaryl couplings, the most effective ligands are typically bulky, electron-rich monophosphines.

-

Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos): This class of ligands has revolutionized Suzuki-Miyaura coupling. Their bulk creates a sterically demanding environment around the palladium, which promotes the final reductive elimination step.[9] Their strong electron-donating ability increases the electron density on the metal, facilitating the initial oxidative addition, especially with less reactive electrophiles like aryl chlorides.[6][9]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability makes them robust and resistant to degradation, allowing for very low catalyst loadings in some cases. PEPPSI-type precatalysts are a common and effective platform for NHC ligands.[10]

The choice of ligand is causal: an electron-rich, bulky ligand accelerates the key steps of the catalytic cycle and can sterically hinder the approach of a coordinating heteroatom from the substrate, thus preventing catalyst deactivation.[2][6]

Base and Solvent: The Supporting Cast

The base's primary role is to activate the boronic acid for transmetalation.[4] The choice can significantly impact yield.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. For more challenging couplings, potassium phosphate (K₃PO₄) is often superior, particularly for substrates prone to decomposition.[7]

-

Organic Bases: In anhydrous systems, soluble organic bases like potassium trimethylsilanolate (TMSOK) can be highly effective, avoiding the mass-transfer limitations of heterogeneous inorganic bases.[2]

Solvents are typically aprotic ethers like 1,4-dioxane or tetrahydrofuran (THF) , often with a small amount of water.[1] Water helps to dissolve inorganic bases and is believed to facilitate the formation of the active boronate species.[1] However, for substrates highly sensitive to hydrolysis, anhydrous conditions are a powerful alternative.[2]

The Heteroaryl Challenge: Taming Instability and Deactivation

Two primary failure modes plague the Suzuki-Miyaura coupling of heteroarylboronic acids: protodeboronation and catalyst deactivation. Understanding and mitigating these issues is the key to success.

Protodeboronation: The Pervasive Side Reaction

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid functionality with a hydrogen atom.[1] This is the most common reason for low yields. Five-membered, π-rich heterocycles like furans, thiophenes, and pyrroles are notoriously susceptible, as are certain electron-rich or polyfluorinated arylboronic acids.[7][10] The rate of this decomposition is highly dependent on pH, temperature, and the electronic nature of the heteroaryl ring.[11]

Causality & Mitigation Strategies:

-

The Problem: The concentration of the free boronic acid is a liability. The longer it exists under basic, aqueous conditions, the more likely it is to decompose.

-

The Solution 1: Boronic Acid Surrogates: Instead of using the boronic acid directly, one can use a more stable precursor that slowly hydrolyzes in situ to release the active species. This keeps the instantaneous concentration of the unstable boronic acid low, ensuring that when it forms, it is rapidly consumed by the active catalyst.[7]

-

Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[6]

-

Boronate Esters (e.g., pinacol, neopentyl, MIDA): Esters are significantly more stable than their corresponding acids. Neopentyl and pinacol esters are common choices, while MIDA boronates offer exceptional stability, allowing for sequential cross-couplings.[1][2][4]

-

-

The Solution 2: Kinetic Control: Use a highly active catalyst system (i.e., a modern precatalyst with an effective ligand) that operates at a lower temperature (e.g., room temperature to 40 °C).[7][8] If the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation, high yields can be achieved even with sensitive substrates.

Catalyst Deactivation: The "2-Pyridyl Problem"

π-Deficient heterocycles, particularly those with a Lewis-basic nitrogen atom adjacent to the C-B bond (like 2-pyridine), present a different challenge.[10] The nitrogen's lone pair can coordinate strongly to the palladium center, effectively poisoning the catalyst and shutting down the catalytic cycle.[2]

Causality & Mitigation Strategies:

-

The Problem: The substrate itself inhibits the catalyst.

-

The Solution 1: Ligand Design: Bulky biarylphosphine ligands like XPhos or RuPhos create a protective pocket around the palladium center, sterically discouraging the coordination of the heteroatom.[6][9]

-

The Solution 2: Anhydrous Conditions & Additives: In anhydrous systems, additives like trimethyl borate can act as a Lewis acid, coordinating to the basic nitrogen of the heterocycle.[2] This "masks" the poisoning site, preventing it from interacting with the palladium catalyst. This strategy has proven effective for previously inaccessible heteroaryl-heteroaryl couplings.[2]

From Theory to Practice: Field-Proven Protocols

The following protocols are designed as self-validating systems, incorporating best practices to address the challenges discussed.

Protocol 1: General Coupling of a Protodeboronation-Prone Heterocycle (2-Furanboronic Acid)

This protocol leverages kinetic control by using a highly active precatalyst at a moderate temperature to outpace decomposition.

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the heteroarylboronic acid (e.g., 2-furanboronic acid, 1.5 equiv), the aryl halide (e.g., 4-chloroanisole, 1.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).

-

Base Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon or nitrogen gas three times.

-

Solvent Addition: Add degassed THF (to 0.2 M) and degassed water (typically a 4:1 or 5:1 THF:water ratio) via syringe.

-

Reaction: Place the vial in a preheated block at 40 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Causality: The use of the XPhos G3 precatalyst ensures rapid generation of the active L-Pd(0) species.[7][8] K₃PO₄ is an effective base for these sensitive substrates, and the moderate temperature of 40 °C provides enough energy for the reaction to proceed quickly without dramatically accelerating the rate of protodeboronation.[7]

Protocol 2: Anhydrous Coupling for Biheteroaryl Synthesis

This protocol is designed for challenging couplings, such as those involving Lewis-basic heterocycles, by employing anhydrous conditions and a stabilizing boronate ester.[2]

-

Reagent Preparation (in a glovebox): To a vial, add the heteroaryl bromide (1.0 equiv), the neopentyl heteroarylboronic ester (1.1 equiv), the palladium precatalyst (e.g., CataCXium A Pd G3, 3 mol %), and potassium trimethylsilanolate (TMSOK, 1.2 equiv).

-

Solvent and Additive Addition: Add anhydrous 1,4-dioxane (to 0.2 M) and trimethyl borate (3.0 equiv).

-

Reaction: Seal the vial and heat to 80-100 °C for 3 hours.

-

Workup: Cool to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purification: Purify by flash column chromatography.

Causality: This system attacks the core challenges head-on. The neopentyl boronic ester prevents premature decomposition.[2] The anhydrous conditions completely eliminate the pathway for aqueous protodeboronation. The soluble base (TMSOK) ensures a homogeneous reaction mixture, and the trimethyl borate additive masks Lewis-basic sites on the heterocycles, preventing catalyst poisoning.[2] The CataCXium A ligand has been found to be particularly effective under these conditions.[2]

Troubleshooting and Optimization Workflow

When a reaction fails, a systematic approach is necessary. The following workflow outlines a logical progression for optimizing a challenging heteroaryl Suzuki-Miyaura coupling.

Comparative Data: Selecting the Right Conditions